molecular formula C14H14F17NO4S B1350500 N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonamide CAS No. 2262-49-9

N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonamide

Cat. No.: B1350500
CAS No.: 2262-49-9
M. Wt: 615.3 g/mol
InChI Key: JBUOTOPAJZUSGM-UHFFFAOYSA-N
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Description

N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonamide is a fine chemical known for its versatility as a reagent and specialty chemical. It is a valuable building block in various chemical reactions, allowing the synthesis of new compounds. The compound is characterized by its unique structure, which includes a perfluorinated octyl chain, a sulfonamide group, and a dihydroxypropyl moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonamide typically involves the reaction of perfluorooctanesulfonyl fluoride with N-propylamine and glycerol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

  • **Reaction of Perfluorooctanesulfonyl Fluoride with

Properties

IUPAC Name

N-(2,3-dihydroxypropyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-propyloctane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F17NO4S/c1-2-3-32(4-6(34)5-33)37(35,36)14(30,31)12(25,26)10(21,22)8(17,18)7(15,16)9(19,20)11(23,24)13(27,28)29/h6,33-34H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUOTOPAJZUSGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(CO)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395919
Record name N-(2,3-Dihydroxypropyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-propyloctane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2262-49-9
Record name N-(2,3-Dihydroxypropyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-propyloctane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Octanesulfonamide, N-(2,3-dihydroxypropyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-propyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonamide
Reactant of Route 2
Reactant of Route 2
N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonamide
Reactant of Route 3
Reactant of Route 3
N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonamide
Reactant of Route 4
N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonamide
Reactant of Route 5
Reactant of Route 5
N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonamide
Reactant of Route 6
Reactant of Route 6
N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonamide

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